4-Amino-2,6-diphenylpyrimidine-5-carbonitrile 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 20954-77-2
VCID: VC14576949
InChI: InChI=1S/C17H12N4/c18-11-14-15(12-7-3-1-4-8-12)20-17(21-16(14)19)13-9-5-2-6-10-13/h1-10H,(H2,19,20,21)
SMILES:
Molecular Formula: C17H12N4
Molecular Weight: 272.30 g/mol

4-Amino-2,6-diphenylpyrimidine-5-carbonitrile

CAS No.: 20954-77-2

Cat. No.: VC14576949

Molecular Formula: C17H12N4

Molecular Weight: 272.30 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2,6-diphenylpyrimidine-5-carbonitrile - 20954-77-2

Specification

CAS No. 20954-77-2
Molecular Formula C17H12N4
Molecular Weight 272.30 g/mol
IUPAC Name 4-amino-2,6-diphenylpyrimidine-5-carbonitrile
Standard InChI InChI=1S/C17H12N4/c18-11-14-15(12-7-3-1-4-8-12)20-17(21-16(14)19)13-9-5-2-6-10-13/h1-10H,(H2,19,20,21)
Standard InChI Key RVAUJCJDJMOIOL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Amino-2,6-diphenylpyrimidine-5-carbonitrile (C₁₇H₁₂N₄) consists of a pyrimidine ring substituted at positions 2 and 6 with phenyl groups, an amino group at position 4, and a nitrile moiety at position 5. The planar pyrimidine core facilitates π-π stacking interactions with biological targets, while the nitrile group enhances metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₇H₁₂N₄
Molecular Weight272.31 g/mol
Melting Point210–212 °C
IR Spectral Peaks (KBr, cm⁻¹)3478 (NH₂), 2212 (CN), 1641 (C=N)
¹H NMR (DMSO-d₆, δ)7.52–8.41 (m, Ar-H and NH₂)
Mass Spectrum (m/z)272 (M⁺, 100%), 169 (87%)

The IR spectrum confirms the presence of NH₂ (3478, 3344 cm⁻¹) and nitrile (2212 cm⁻¹) groups, while the ¹H NMR spectrum reveals aromatic proton multiplicity between δ 7.52–8.41 . The mass spectrum further validates the molecular ion peak at m/z 272 .

Synthetic Methodology

One-Pot Cyclocondensation

The compound is synthesized via a tandem reaction involving benzaldehyde (1a), malononitrile (2), and benzamidine hydrochloride (3a) under thermal aqueous conditions .

Reaction Scheme
Benzaldehyde+Malononitrile+Benzamidine HClΔH₂O4-Amino-2,6-diphenylpyrimidine-5-carbonitrile\text{Benzaldehyde} + \text{Malononitrile} + \text{Benzamidine HCl} \xrightarrow[\Delta]{\text{H₂O}} \text{4-Amino-2,6-diphenylpyrimidine-5-carbonitrile}

Key parameters include:

  • Solvent: Water or DMSO (yield: 78% in H₂O vs. 40% in DMSO) .

  • Catalyst: Triethylamine (0.5 equiv).

  • Reaction Time: 6 hours under reflux .

The aqueous route minimizes side reactions and improves yield compared to polar aprotic solvents .

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum (KBr) exhibits distinct absorptions for NH₂ stretching (3478, 3344 cm⁻¹), nitrile C≡N (2212 cm⁻¹), and aromatic C=C (1542 cm⁻¹) . The absence of carbonyl peaks confirms complete cyclization.

Nuclear Magnetic Resonance

The ¹H NMR spectrum (300 MHz, DMSO-d₆) shows a multiplet at δ 7.52–8.41 integrating for 10 aromatic protons and a broad signal for the NH₂ group . The lack of splitting in the NH₂ region suggests rapid proton exchange in DMSO.

Mass Spectrometry

The molecular ion peak at m/z 272 (100% abundance) corresponds to the molecular formula C₁₇H₁₂N₄. Fragment ions at m/z 169 (C₁₁H₉N₂⁺) and 77 (C₆H₅⁺) arise from cleavage of the pyrimidine ring .

Pharmacological Evaluation

Anti-Inflammatory Activity

Comparative Analysis with Derivatives

Substituent Effects

Derivatives with para-substituted phenyl groups demonstrate enhanced activity:

  • 4c (p-tolyl): 58.7% inhibition .

  • 4h (p-chloro-p-tolyl): 62.3% inhibition .

Electron-donating groups improve target binding affinity, while nitro groups (4e) reduce activity due to metabolic instability .

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